molecular formula C21H23ClN6O2 B11080919 4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B11080919
M. Wt: 426.9 g/mol
InChI Key: LSTSTGCNNCPGGM-UHFFFAOYSA-N
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Description

N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperazine moiety and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where the triazine core reacts with piperazine derivatives.

    Attachment of Methoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 2-Amino-4-chloro-6-methoxypyrimidine
  • 4-Methoxybenzenamide, N-(4-methoxyphenyl)-

Uniqueness

N-{4-CHLORO-6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable for applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C21H23ClN6O2

Molecular Weight

426.9 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H23ClN6O2/c1-29-17-7-3-15(4-8-17)23-20-24-19(22)25-21(26-20)28-13-11-27(12-14-28)16-5-9-18(30-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,24,25,26)

InChI Key

LSTSTGCNNCPGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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